Cas no 29334-18-7 (4,4-Dibromobenzhydrol)

4,4-Dibromobenzhydrol 化学的及び物理的性質
名前と識別子
-
- Bis(4-bromophenyl)methanol
- 4,4'-Dibromobenzhydrol
- Benzenemethanol,4-bromo-a-(4-bromophenyl)-
- 4,4'-Dibrom-benzhydrol
- 4,4-Dibromobezhydrol
- bis-(4-bromophenyl)methanol
- Bis-(4-brom-phenyl)-carbinol
- Methanol,bis(4-bromophenyl)
- Benzenemethanol, 4-bromo-alpha-(4-bromophenyl)-
- 4,4-Dibromobenzhydrol
- FT-0696464
- AKOS010333460
- VS-08341
- CS-0361225
- DTXSID90334346
- C13H10Br2O
- 4.4'-Dibrombenzhydrol
- SCHEMBL2268223
- PDQRNCTWDZPBGQ-UHFFFAOYSA-N
- BB 0258525
- Methanol, bis(4-bromophenyl)-
- 29334-18-7
-
- インチ: InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
- InChIKey: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Br)C(C2=CC=C(C=C2)Br)O
計算された属性
- 精确分子量: 339.91000
- 同位素质量: 339.91
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- XLogP3: 4.1
じっけんとくせい
- 密度みつど: 1.714
- ゆうかいてん: 174-175 °C(Solv: ethanol (64-17-5))
- Boiling Point: 442.4°Cat760mmHg
- フラッシュポイント: 221.4°C
- Refractive Index: 1.646
- PSA: 20.23000
- LogP: 4.29330
4,4-Dibromobenzhydrol Security Information
4,4-Dibromobenzhydrol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4,4-Dibromobenzhydrol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D426410-100mg |
4,4-Dibromobenzhydrol |
29334-18-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
TRC | D426410-500mg |
4,4-Dibromobenzhydrol |
29334-18-7 | 500mg |
$ 160.00 | 2022-06-05 | ||
A2B Chem LLC | AB37287-5g |
Benzenemethanol, 4-bromo-α-(4-bromophenyl)- |
29334-18-7 | 5g |
$600.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431895-10g |
Bis(4-bromophenyl)methanol |
29334-18-7 | 98% | 10g |
¥12350.00 | 2024-08-03 | |
A2B Chem LLC | AB37287-500mg |
Benzenemethanol, 4-bromo-α-(4-bromophenyl)- |
29334-18-7 | 500mg |
$175.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431895-100mg |
Bis(4-bromophenyl)methanol |
29334-18-7 | 98% | 100mg |
¥558.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431895-1g |
Bis(4-bromophenyl)methanol |
29334-18-7 | 98% | 1g |
¥1555.00 | 2024-08-03 | |
A2B Chem LLC | AB37287-2g |
Benzenemethanol, 4-bromo-α-(4-bromophenyl)- |
29334-18-7 | 2g |
$338.00 | 2024-04-20 | ||
TRC | D426410-1g |
4,4-Dibromobenzhydrol |
29334-18-7 | 1g |
$ 250.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431895-5g |
Bis(4-bromophenyl)methanol |
29334-18-7 | 98% | 5g |
¥7257.00 | 2024-08-03 |
4,4-Dibromobenzhydrol 関連文献
-
Lu Wang,Yongliang Zhan,Linhui Zhang,Hongkun Li Polym. Chem. 2023 14 2878
-
2. Design and synthesis of diphenyldiazomethanes possessing stable aminoxyl radicals: photolytic generation of quartet species and their reaction with C60Kenji Matsuda,Gilles Ulrich,Hiizu Iwamura J. Chem. Soc. Perkin Trans. 2 1998 1581
4,4-Dibromobenzhydrolに関する追加情報
Introduction to 4,4-Dibromobenzhydrol (CAS No. 29334-18-7)
4,4-Dibromobenzhydrol, with the chemical formula C₁₄H₈Br₂O, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure, featuring two bromine atoms substituting positions 4 on a benzhydrol backbone, makes it a versatile intermediate for various chemical transformations. This introduction explores the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The CAS number 29334-18-7 provides a unique identifier for this chemical entity, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of bromine atoms in the benzhydrol core enhances its reactivity, making it a valuable building block for further functionalization. This reactivity has been leveraged in recent years to develop innovative synthetic routes that are more efficient and sustainable.
In recent years, there has been growing interest in 4,4-Dibromobenzhydrol due to its potential applications in drug discovery. The benzhydrol moiety is known for its ability to interact with biological targets, making it a useful scaffold for designing molecules with therapeutic properties. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders and infectious diseases.
The synthesis of 4,4-Dibromobenzhydrol typically involves bromination of benzhydrol using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction conditions must be carefully controlled to ensure high yield and purity. Advances in catalytic systems have enabled more selective bromination, reducing unwanted side reactions and improving overall efficiency.
One of the most compelling aspects of 4,4-Dibromobenzhydrol is its role in the development of small-molecule inhibitors. These inhibitors can target specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of 4,4-Dibromobenzhydrol exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The bromine atoms provide handles for further modifications, allowing chemists to fine-tune the pharmacological properties of these inhibitors.
The pharmaceutical industry has been particularly interested in 4,4-Dibromobenzhydrol due to its potential as a lead compound for drug development. Its structural features make it amenable to modifications that can enhance bioavailability and target specificity. Computational modeling and high-throughput screening have been employed to identify promising derivatives with improved pharmacokinetic profiles.
Another area where 4,4-Dibromobenzhydrol has shown promise is in materials science. The compound's ability to form stable complexes with other molecules has led to its use as a ligand in catalytic systems. These catalysts have applications in organic synthesis, including the production of fine chemicals and polymers. The bromine atoms facilitate coordination with transition metals, enhancing catalytic activity and selectivity.
Recent research has also explored the use of 4,4-Dibromobenzhydrol in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to the destruction of target cells. Derivatives of 4,4-Dibromobenzhydrol have been investigated as photosensitizers due to their ability to absorb light at specific wavelengths and produce singlet oxygen efficiently.
The environmental impact of synthesizing and using 4,4-Dibromobenzhydrol is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional approaches. These advancements not only improve sustainability but also enhance cost-effectiveness.
In conclusion, 4,4-Dibromobenzhydrol (CAS No. 29334-18-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for developing novel drugs and functional materials. As research continues to uncover new applications for this compound, 4,4-Dibromobenzhydrol is poised to play an increasingly important role in advancing scientific and technological innovation.
29334-18-7 (4,4-Dibromobenzhydrol) Related Products
- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)
- 1337821-76-7(3-(3-phenoxyphenyl)methylpyrrolidine)
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 2877671-48-0(8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 1361882-15-6(3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)
- 2276636-11-2(15-chloro-9-thiatricyclo9.4.0.0,3,8pentadeca-1(11),3,5,7,12,14-hexaen-2-one)
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)




